molecular formula C3H6Cl3OP B14737565 Tri(chloromethyl)phosphine oxide CAS No. 4851-89-2

Tri(chloromethyl)phosphine oxide

Cat. No.: B14737565
CAS No.: 4851-89-2
M. Wt: 195.41 g/mol
InChI Key: GGECNORVQSLCLI-UHFFFAOYSA-N
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Description

Significance of Phosphine (B1218219) Oxides as Synthetic Intermediates

Phosphine oxides are phosphorus compounds characterized by the formula OPX3. wikipedia.org When 'X' represents alkyl or aryl groups, they are known as organophosphine oxides. wikipedia.org These compounds are notable for their thermal and chemical stability, which makes them attractive starting points for various synthetic pathways. rsc.orgnih.gov Their stability towards oxygen, water, and silica (B1680970) allows for benchtop chemistry, simplifying handling procedures. rsc.org

A significant aspect of their role in synthesis stems from their formation as byproducts in several cornerstone organic reactions, including the Wittig, Staudinger, and Mitsunobu reactions. nih.govwikipedia.org The efficient conversion of these often-recalcitrant phosphine oxide byproducts back into valuable tertiary phosphines is a crucial area of research, as it "closes the phosphorus cycle". nih.gov Numerous methods have been developed for the deoxygenation of phosphine oxides, utilizing various reducing agents like silanes. organic-chemistry.orguq.edu.au

Furthermore, phosphine oxides serve as versatile ligands in homogeneous catalysis and coordination chemistry. wikipedia.org They are also key precursors in the synthesis of a wide array of other organophosphorus compounds. liv.ac.uk For example, the reduction of tertiary phosphine oxides is a common final step in the synthesis of heteroleptic phosphines, which are essential ligands in organometallic chemistry. rsc.org They can also be functionalized to create more complex molecules, such as in the copper-catalyzed arylation of secondary phosphine oxides to produce P-chiral tertiary phosphine oxides. organic-chemistry.org

Historical Context of Tri(chloromethyl)phosphine Oxide Research

The documented history of this compound can be traced back to the mid-20th century. An early report of its properties includes a melting point of 100-101.5 °C, published in a 1968 paper by Ludwig Maier in Angewandte Chemie, International Edition in English. cas.org

The synthesis of this compound is often achieved through the halogenation of tris(hydroxymethyl)phosphine (B1196123) oxide (THPO). researchgate.net THPO itself is a significant compound, recognized as an efficient flame-retardant polyol. researchgate.net The development of THPO from tris(hydroxymethyl)phosphine (THP) or its phosphonium (B103445) salt precursors, which are derived from phosphine gas (PH3) and formaldehyde, provided the foundation for accessing its halogenated derivatives. researchgate.net Consequently, the research into this compound is linked to the broader field of flame-retardant chemistry and the exploration of multifunctional organophosphorus compounds derived from THPO. researchgate.net Its ability to act as a precursor for other compounds, such as tris(aminomethyl)phosphine oxide, highlights its role as a useful intermediate in organophosphorus chemistry. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4851-89-2

Molecular Formula

C3H6Cl3OP

Molecular Weight

195.41 g/mol

IUPAC Name

bis(chloromethyl)phosphoryl-chloromethane

InChI

InChI=1S/C3H6Cl3OP/c4-1-8(7,2-5)3-6/h1-3H2

InChI Key

GGECNORVQSLCLI-UHFFFAOYSA-N

Canonical SMILES

C(P(=O)(CCl)CCl)Cl

Origin of Product

United States

Synthetic Methodologies for Tri Chloromethyl Phosphine Oxide

Direct Chlorination of Phosphine (B1218219) Precursors

A primary route to tri(chloromethyl)phosphine oxide involves the direct chlorination of suitable phosphine oxide precursors. This approach leverages the reactivity of hydroxymethyl groups, substituting them with chlorine atoms.

Chlorination of Tris(hydroxymethyl)phosphine (B1196123) Oxide

The halogenation of tris(hydroxymethyl)phosphine oxide serves as a direct method for producing this compound. researchgate.netresearchgate.net This reaction facilitates the synthesis of multifunctional organophosphorus compounds. researchgate.netresearchgate.net Tris(hydroxymethyl)phosphine oxide itself is synthesized through the oxidation of tris(hydroxymethyl)phosphine. researchgate.netresearchgate.net

Methodologies Involving Chlorine or Chlorinating Agents

The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic synthesis. A notable method involves a phosphine oxide-catalyzed chlorination reaction of primary and secondary alcohols under Appel conditions. rsc.org This represents the first instance of a triphenylphosphine (B44618) oxide-catalyzed alcohol chlorination. rsc.org While not a direct synthesis of this compound, this methodology highlights the utility of phosphine oxides in chlorination reactions.

Phosphorus Pentachloride Mediated Syntheses

Phosphorus pentachloride is a powerful reagent in organophosphorus chemistry, capable of facilitating chlorination and other transformations.

Reaction of Chloromethylphosphonic Dichloride with Phosphorus Pentachloride

Phase Transfer Catalysis in the Synthesis of Related Tertiary Phosphine Oxides

Phase transfer catalysis (PTC) has emerged as a powerful and environmentally friendly technique in organic synthesis, offering high yields and selectivity. crdeepjournal.org This methodology is particularly effective for the synthesis of tertiary phosphine oxides. google.com The process typically involves the reaction of a halogenomethyl derivative with a hydroxymethylphosphine oxide in a two-phase system (organic and aqueous) in the presence of a phase transfer catalyst and an inorganic base. google.com

Interactive Data Table: Synthetic Routes to this compound and Related Compounds

Synthetic Method Precursor(s) Reagent(s) Product(s) Key Features
Direct ChlorinationTris(hydroxymethyl)phosphine oxideChlorinating agentsThis compoundDirect conversion of hydroxymethyl groups. researchgate.netresearchgate.net
Appel-type ReactionPrimary/Secondary AlcoholsTriphenylphosphine oxide (catalyst), Chlorinating agentAlkyl ChloridesCatalytic use of phosphine oxide in chlorination. rsc.org
Phase Transfer CatalysisHalogenomethyl derivative, Hydroxymethylphosphine oxidePhase transfer catalyst, Inorganic baseTertiary Phosphine OxidesHigh yields and simplified process. google.com

Reactivity Profiles and Reaction Mechanisms of Tri Chloromethyl Phosphine Oxide

Nucleophilic Substitution Reactions

Tri(chloromethyl)phosphine oxide was initially identified as a promising starting material for synthesizing new energetic materials. However, research revealed unexpected reactivity patterns, particularly in its interactions with nucleophiles.

The chloromethyl groups in this compound are expected to be electrophilic, making them susceptible to attack by nucleophiles. The phosphorus atom, bonded to a highly electronegative oxygen atom and three electron-withdrawing chloromethyl groups, enhances the electrophilic character of the adjacent carbon atoms. This electronic setup would typically facilitate nucleophilic substitution reactions where the chloride ion acts as a leaving group. However, experimental and theoretical studies have shown that the reactivity is significantly lower than anticipated.

In reactions with certain nucleophiles, such as triethyl phosphite, this compound does behave as an electrophile. However, the site of nucleophilic attack is not always the carbon atom of the chloromethyl group.

Investigations into the substitution reactions of this compound with several nucleophilic compounds, particularly those with energetic functionalities, have yielded unexpected results. Many of these substitution experiments failed, indicating a lower reactivity than predicted for a molecule with three electrophilic centers.

Conversely, theoretical studies on the reaction between this compound and triethyl phosphite show that a reaction does occur. In this specific interaction, triethyl phosphite acts as the nucleophile. The study concluded that the nucleophilic attack preferentially occurs at a chlorine atom rather than the carbon atom of the chloromethyl group, in a reaction that is both polar and regioselective.

Table 1: Summary of Reactivity with Different Nucleophiles

NucleophileObserved OutcomeReference
Energetic FunctionalitiesSubstitution experiments failed
Triethyl PhosphiteReaction occurs; nucleophilic attack is at the chlorine atom

To understand the unexpectedly low reactivity of this compound in many nucleophilic substitution reactions, researchers have employed quantum chemical calculations, including Natural Bond Orbital (NBO) analysis and Electrostatic Potential (ESP) calculations.

The ESP calculations revealed that the molecule exhibits significant intramolecular interactions. These interactions lead to steric hindrance around the carbon atoms of the chloromethyl groups. This steric shielding effectively blocks incoming nucleophiles, rendering the carbon atoms chemically inert towards nucleophilic attack. The conformation of the molecule is described as "locked," which prevents the nucleophile from displacing the chlorine atoms. This analysis explains the failure of substitution experiments with various nucleophilic energetic functionalities.

Oxidation Reactions and Derivative Formation

While phosphine (B1218219) oxides are typically the final product of phosphine oxidation, this compound can serve as a key intermediate in the synthesis of other multifunctional organophosphorus compounds. A primary route for its formation is through the halogenation of tris(hydroxymethyl)phosphine (B1196123) oxide (THPO). Once synthesized, this compound can be used to form various derivatives. For instance, it is a useful precursor for the synthesis of tris(aminomethyl)phosphine oxide.

Table 2: Derivative Formation from this compound Precursor

Starting MaterialReactionProductSignificance
Tris(hydroxymethyl)phosphine oxideHalogenationThis compoundFormation of the key intermediate
This compoundAmination (example)Tris(aminomethyl)phosphine oxideSynthesis of multifunctional derivatives

Reduction Reactions

The reduction of phosphine oxides to their corresponding phosphines is a fundamental transformation in organophosphorus chemistry, often necessary to regenerate valuable phosphine ligands from the oxide byproducts of reactions like the Wittig or Mitsunobu reactions. This process involves the cleavage of the strong, polar P=O bond.

The deoxygenation of tertiary phosphine oxides like this compound leads to the formation of the corresponding tertiary phosphine. This conversion effectively produces a "less chlorinated" derivative in the sense that the oxygen atom is removed, though the chloromethyl groups remain intact.

Several reagents are effective for this reduction, with silanes being particularly common. Reagents such as trichlorosilane (HSiCl₃) and hexachlorodisilane (Si₂Cl₆) are known to reduce phosphine oxides. Boranes and alanes are also capable of deoxygenating phosphine oxides. The choice of reducing agent can be critical as it can influence the stereochemistry at the phosphorus center if it is a stereogenic atom.

Table 3: General Reduction Reactions for Tertiary Phosphine Oxides

Reducing AgentGeneral ReactionReference
Trichlorosilane (HSiCl₃)R₃PO + HSiCl₃ → R₃P + 1/n (OSiCl₂)n + HCl
Hexachlorodisilane (Si₂Cl₆)R₃PO + Si₂Cl₆ → R₃P + Si₂OCl₆
Alanes (e.g., AlH₃)R₃PO + AlH₃ → R₃P + (Al-O products)

Reduction Pathways for Phosphine(V) Oxides to Phosphines(III)

The reduction of tertiary phosphine oxides to the corresponding phosphines is a crucial transformation in organic synthesis, often necessary to regenerate phosphine ligands from the phosphine oxide byproducts of reactions like the Wittig and Mitsunobu reactions. wikipedia.orgkit.edu The strength of the phosphorus-oxygen double bond (P=O) makes this reduction challenging. rsc.org Various pathways have been developed to achieve this conversion, primarily involving activation of the P=O bond followed by reduction, or direct reduction using powerful reducing agents.

Common reducing agents for this transformation include silanes, boranes, and alanes. wikipedia.org Trichlorosilane (HSiCl₃) is a widely used and inexpensive reagent for the laboratory-scale reduction of phosphine oxides. wikipedia.org The stereochemical outcome of the reduction with trichlorosilane can be controlled by the presence or absence of a base. In the absence of a base, the reaction proceeds with retention of configuration at the phosphorus center. However, in the presence of a tertiary amine base like triethylamine (Et₃N), the reduction occurs with inversion of stereochemistry. wikipedia.org

Other silicon-based reagents have also been proven effective. Hexachlorodisilane (Si₂Cl₆) and octachlorotrisilane (Si₃Cl₈) can reduce phosphine oxides, often providing higher yields than trichlorosilane. wikipedia.org A particularly mild and efficient method involves the activation of the phosphine oxide with oxalyl chloride, followed by reduction with hexachlorodisilane. kit.eduacs.orgnih.gov This metal-free, one-pot procedure has been successfully applied to the reduction of industrial byproducts like triphenylphosphine (B44618) oxide, regenerating the valuable phosphine ligand. kit.eduacs.org Mechanistic studies suggest that the reaction proceeds via an intermediate chlorophosphonium salt, with the rate-limiting step being the attack of the chloride anion on the silicon of the disilane. kit.eduacs.org

Electrochemical methods have also been explored for the reduction of P(V) to P(III). The direct electrochemical reduction of phosphine oxides is difficult due to the high strength of the P=O bond. acs.org However, the process can be facilitated by triaryl borate Lewis acids, which enable the two-electron reduction of the P(V) center. acs.org The mechanism involves the formation of an association complex between the phosphine oxide and the triaryl borate, with the rate-determining step being the cleavage of the phosphoryl bond in the two-electron-reduced complex. acs.org

Table 1: Common Reagents for the Reduction of Phosphine(V) Oxides

Reagent/System Stereochemistry Conditions Notes
HSiCl₃ Retention Neat or in solvent A common and inexpensive reagent. wikipedia.org
HSiCl₃ / Et₃N Inversion With tertiary amine base The base facilitates the formation of the reactive SiCl₃⁻ anion. wikipedia.org
Si₂Cl₆ or Si₃Cl₈ Not specified Generally gives higher yields than HSiCl₃. wikipedia.org More powerful reducing agents. wikipedia.org
(COCl)₂ / Si₂Cl₆ Not specified Mild, metal-free conditions One-pot procedure involving activation with oxalyl chloride. kit.eduacs.orgnih.gov
PhSiH₃ Not specified Can be catalyzed by other compounds A nonpolar mechanism has been proposed. kul.pl
Alanes (e.g., AlH₃) Not specified Efficient reduction An aqueous workup is not required. researchgate.net
Electrochemical Reduction / B(OAr)₃ Not specified With triaryl borate Lewis acids Proceeds via an ECrECi mechanism. acs.org

Carbon-Phosphorus Bond Cleavage Reactions

The carbon-phosphorus (C-P) bond in organophosphorus compounds is generally stable; however, it can be cleaved under specific reaction conditions. cdnsciencepub.com For this compound, the presence of electron-withdrawing chloromethyl groups influences the reactivity of the C-P bond.

The reaction of this compound with phosphorus pentachloride (PCl₅) at elevated temperatures (95–100°C) does not lead to a simple C-P bond cleavage. cdnsciencepub.comcdnsciencepub.com Instead, the two reactants form a complex. cdnsciencepub.comcdnsciencepub.com This complex subsequently breaks down to yield trichlorobis(trichloromethyl)phosphorane. cdnsciencepub.com

This reactivity pattern is distinct from other chloromethyl-phosphorus compounds. For instance, bis(chloromethyl)phosphinic chloride and chloromethylphosphonic dichloride react quantitatively with PCl₅ under the same conditions to give carbon tetrachloride and a phosphorus(III) fragment with one less C-P bond. cdnsciencepub.comcdnsciencepub.com A concerted mechanism has been proposed to account for these differing outcomes. cdnsciencepub.com

Reaction of this compound with PCl₅: (ClCH₂)₃PO + PCl₅ → [Complex] → (CCl₃)₂PCl₃ cdnsciencepub.com

The C-P bond in certain phosphine oxides can undergo cleavage under alkaline conditions, particularly when the carbon atom is substituted with strong electron-withdrawing groups, which stabilize the potential carbanionic leaving group. tandfonline.com The trichloromethyl group (CCl₃) is known to be a leaving group in the alkaline hydrolysis of compounds like diethyl and disodium trichloromethanephosphonates. tandfonline.comtandfonline.com

Studies on the alkaline decomposition of various aromatic phosphine oxides containing good leaving groups have provided insight into the reaction mechanism. The rate of decomposition is dependent on the concentration of the hydroxyl ions. For example, in the decomposition of phosphine oxides, the activation energy was found to be lower in a more concentrated potassium hydroxide solution, although this was counteracted by a more unfavorable entropy of activation. tandfonline.com This change in activation parameters may suggest a shift in the reaction mechanism or be influenced by salt effects. tandfonline.com A proposed mechanism involves the approach of two negatively charged ions in the rate-determining step, which would contribute to the unfavorable entropy. tandfonline.com

Table 2: Factors Influencing Alkaline C-P Bond Cleavage

Factor Influence on C-P Cleavage Mechanism
Leaving Group Stability The presence of electron-withdrawing groups (e.g., -NO₂, -CCl₃) on the carbon atom facilitates cleavage by stabilizing the resulting carbanion. tandfonline.com The stability of the leaving group is crucial for the feasibility of the cleavage reaction.
Hydroxyl Ion Concentration Higher [OH⁻] can increase the reaction rate, but may also affect activation parameters (Ea and ΔS‡). tandfonline.com The mechanism can be complex, potentially involving multiple steps where hydroxyl ions participate.
Electronegativity of Substituents The resistance of phosphonium (B103445) compounds to cleavage by hydroxyl ions is highly dependent on the electronegativity of the substituents. tandfonline.com More electronegative groups can influence the polarization of the P-C bond.

Phosphine Oxide Deoxygenation Pathways

The deoxygenation of phosphine oxides is the key step in their reduction back to phosphines(III) and is a topic of significant research due to the importance of recycling phosphine reagents. wikipedia.orgresearchgate.net The process typically requires overcoming the high thermodynamic stability of the P=O bond. ru.nl The strategies for deoxygenation can be broadly categorized into methods involving activation of the phosphoryl oxygen followed by reduction, and direct reduction methodologies.

Activation of the phosphine oxide is a common strategy. The nucleophilic oxygen of the P=O group can react with strong electrophiles, such as oxalyl chloride or phosgene, to form an intermediate phosphonium salt. acs.orgru.nl This intermediate is much more susceptible to reduction. For example, the reaction with oxalyl chloride generates a chlorophosphonium salt, which can then be reduced by various reagents, including hexachlorodisilane or even electrochemically. kit.eduacs.orgresearchgate.netru.nl

Direct deoxygenation without a separate activation step is often achieved using powerful reducing agents, particularly silanes. wikipedia.org Trichlorosilane is a classic reagent for this purpose. wikipedia.org The mechanism of silane-based reductions has been studied extensively. Theoretical investigations suggest that the reaction can proceed through different pathways, leading to either retention or inversion of the phosphorus stereocenter, depending on the specific silane and the presence of additives like tertiary amines. kul.pl Other effective silanes include phenylsilane and perchloropolysilanes like Si₂Cl₆. wikipedia.orgkul.pl

Table 3: Selected Deoxygenation Pathways for Phosphine Oxides

Pathway Reagents Key Intermediate Characteristics
Activation-Reduction Oxalyl chloride / Si₂Cl₆ Chlorophosphonium salt Mild, metal-free, one-pot procedure with high yields. kit.eduacs.orgnih.gov
Activation-Reduction Phosgene / Silicon Chlorophosphonium salt An industrial process for regenerating phosphines. wikipedia.orgacs.org
Direct Reduction HSiCl₃ Pentacoordinate silicon intermediate Common lab-scale method; stereochemistry is controllable. wikipedia.org
Direct Reduction Si₂Cl₆ or Si₃Cl₈ - Generally provides higher yields than trichlorosilane. wikipedia.org
Catalytic Hydrosilylation Hydrosilanes (e.g., PhSiH₃) / Catalyst - Catalysts can include phosphoric acid diesters or metal complexes. wikipedia.orgorganic-chemistry.org
Electrochemical Reduction e⁻ / Activator (e.g., TMSCl, (COCl)₂) Activated phosphine oxide Avoids stoichiometric chemical reductants. researchgate.netru.nl

Computational and Theoretical Investigations of Tri Chloromethyl Phosphine Oxide

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of molecules, providing information about electron distribution, bond strengths, and molecular orbitals. For tri(chloromethyl)phosphine oxide, these methods have been instrumental in elucidating its reactivity profile.

Natural Bond Orbital (NBO) analysis is a computational method used to study bonding and electronic interactions within a molecule. It provides a localized picture of the electron density in terms of atomic orbitals and the interactions between them. For this compound, NBO analysis has been employed to understand its reactivity towards nucleophiles. researchgate.net

Studies have shown that despite the presence of three chloromethyl groups, which are typically expected to be susceptible to nucleophilic attack, this compound is surprisingly inert. researchgate.net NBO analysis helps to explain this observation by examining the electronic interactions within the molecule. researchgate.net The analysis can reveal factors such as steric hindrance and electronic effects that may deactivate the carbon atoms from nucleophilic substitution.

ParameterValue
Occupancy of P=O bond High
Energy of σ(C-Cl) orbitalVaries
Donor-Acceptor Interactions P=O -> σ(C-Cl)

This table presents hypothetical data based on typical NBO analysis findings for illustrative purposes.

Electrostatic potential (ESP) calculations provide a map of the charge distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how a molecule will interact with other chemical species.

In the case of this compound, ESP calculations have been used to complement NBO analysis in explaining its low reactivity. researchgate.net The calculations reveal that intramolecular interactions within the molecule can lead to steric hindrance around the carbon atoms of the chloromethyl groups. researchgate.net This sterical shielding makes it difficult for nucleophiles to approach and attack these carbons, thus rendering the compound less reactive towards nucleophilic substitution. researchgate.net The ESP map can visually demonstrate the regions of positive and negative potential, indicating the most likely sites for electrophilic and nucleophilic attack.

Molecular RegionElectrostatic Potential (kcal/mol)
Oxygen Atom (P=O) Negative
Phosphorus Atom Positive
Carbon Atoms (CH2Cl) Slightly Positive
Chlorine Atoms Slightly Negative

This table illustrates the expected trends in electrostatic potential for different regions of the this compound molecule.

Density Functional Theory (DFT) is a versatile and widely used computational method for studying the electronic structure and properties of molecules. It has been applied to investigate the reaction mechanisms of various organophosphorus compounds, including those related to this compound. researchgate.netnih.gov

DFT calculations can be used to model the entire reaction pathway, including the structures of reactants, products, transition states, and intermediates. This allows for the determination of activation energies and reaction energies, providing a quantitative understanding of the reaction's feasibility and kinetics. For instance, in reactions involving phosphine (B1218219) oxides, DFT can elucidate the role of the phosphoryl group in directing the reaction and stabilizing intermediates. researchgate.netnih.gov While specific DFT studies on the reaction mechanisms of this compound are not extensively detailed in the provided search results, the principles of DFT are broadly applicable to understanding its chemical transformations. researchgate.netnih.gov

Computational ParameterDescription
Functional B3LYP, M06-2X, etc.
Basis Set 6-31G(d,p), cc-pVDZ, etc.
Calculated Properties Geometries, Energies, Frequencies

This table lists common parameters and outputs in DFT calculations relevant to studying reaction mechanisms.

Exploration of Reaction Mechanisms

Understanding the mechanisms of chemical reactions is fundamental to controlling their outcomes. For this compound, theoretical studies have shed light on the pathways of its reactions, particularly those involving the cleavage of the phosphorus-carbon bond.

The cleavage of the carbon-phosphorus (P-C) bond in chloromethyl-phosphorus compounds is a significant reaction. cdnsciencepub.comcdnsciencepub.com In the reaction of related compounds with phosphorus pentachloride, a concerted mechanism has been proposed to account for the observed products. cdnsciencepub.comcdnsciencepub.com This type of mechanism involves the simultaneous breaking and forming of multiple bonds in a single transition state.

For instance, the reaction of bis(chloromethyl)phosphinic chloride and chloromethylphosphonic dichloride with phosphorus pentachloride proceeds smoothly to give carbon tetrachloride and a P(III) fragment, indicating a P-C bond cleavage. cdnsciencepub.comcdnsciencepub.com A proposed concerted mechanism suggests a cyclic transition state involving the phosphorus center, a chloromethyl group, and the attacking reagent. While tris(chloromethyl)phosphine oxide itself forms a complex with phosphorus pentachloride that subsequently breaks down, the underlying principles of concerted P-C bond cleavage are relevant to understanding its reactivity. cdnsciencepub.com

Many reactions of tetracoordinated phosphorus compounds, such as phosphine oxides, are thought to proceed through pentacoordinated phosphorus intermediates or transition states. acs.org These species have a trigonal bipyramidal (TBP) or square pyramidal (SP) geometry around the phosphorus atom.

Theoretical studies play a crucial role in characterizing these often unstable and short-lived species. nih.gov Computational methods can model the geometries and energies of these pentacoordinated structures, providing insights into the stereochemistry and mechanism of nucleophilic substitution at the phosphorus center. nih.gov The formation and pseudorotation (a process where ligands in a TBP structure interchange their positions) of these intermediates can explain the stereochemical outcome of reactions. While specific studies on pentacoordinated transition states directly involving this compound were not found in the search results, the general principles derived from theoretical investigations of other phosphine oxides are applicable. nih.gov These studies help to build a comprehensive picture of the reaction pathways available to this class of compounds.

Understanding the Nature of the Phosphorus-Oxygen Bond in Phosphine Oxides

The phosphorus-oxygen bond in phosphine oxides is often depicted as a double bond (P=O) in classical Lewis structures. However, computational studies provide a more nuanced understanding, suggesting a bond with significant ionic and covalent character, often described as a resonance hybrid between a double bond and a dative single bond (P⁺-O⁻). This duality is crucial for comprehending the molecule's reactivity and spectroscopic properties.

Detailed Research Findings

Computational analyses, particularly those employing DFT, have been instrumental in quantifying the properties of the P-O bond in phosphine oxides. While specific computational data for this compound is not extensively published in readily accessible literature, studies on related phosphine oxides provide a framework for understanding its characteristics.

For instance, theoretical investigations into the reactivity of tris(chloromethyl)phosphine oxide with nucleophiles have utilized Natural Bond Orbital (NBO) analysis and electrostatic potential (ESP) calculations at the B3LYP/cc-pVDZ level of theory. researchgate.net These methods help in understanding the charge distribution and the electrophilic/nucleophilic nature of different atomic sites within the molecule, which are directly influenced by the nature of the P-O bond.

The debate over the nature of the P-O bond extends to the degree of d-orbital participation from the phosphorus atom. While older theories suggested significant involvement of phosphorus d-orbitals in π-bonding, modern computational analyses have largely revised this view. wikipedia.org The primary contributor to the π-character of the P-O bond is now understood to be the interaction between the oxygen p-orbitals and the antibonding orbitals of the phosphorus-substituent bonds.

Interactive Data Tables

To illustrate the typical findings from computational studies on phosphine oxides, the following interactive data tables present hypothetical yet representative data for this compound, based on trends observed in similar compounds.

Table 1: Calculated P-O Bond Properties for this compound

Computational MethodBasis SetP-O Bond Length (Å)P=O Vibrational Frequency (cm⁻¹)
DFT (B3LYP)6-31G1.4851250
DFT (B3LYP)cc-pVTZ1.4791265
MP26-31G1.4821258

Table 2: Natural Bond Orbital (NBO) Analysis of the P-O Bond in this compound (Hypothetical Data)

NBO DescriptionOccupancyDonor AtomAcceptor AtomStabilization Energy E(2) (kcal/mol)
σ(P-O)1.98 ePO-
π(P-O)1.95 eOP-
LP(O) -> σ*(P-C)0.05 eOP5.2

Note: The data presented in these tables are illustrative and based on typical values reported for substituted phosphine oxides in computational chemistry literature. Specific experimental or calculated values for this compound may vary.

Advanced Applications in Organic Synthesis

Utilization as a Reactive Intermediate for Organophosphorus Compounds

A primary application of Tri(chloromethyl)phosphine oxide lies in its role as a precursor for the synthesis of a diverse range of organophosphorus compounds. The presence of three reactive C-Cl bonds allows for nucleophilic substitution reactions, enabling the introduction of various functional groups.

One notable example is the synthesis of other organophosphorus compounds through the halogenation of Tris(hydroxymethyl)phosphine (B1196123) oxide (THPO) to yield this compound. This intermediate can then be further reacted to produce multifunctional organophosphorus compounds. For instance, it serves as a starting material for the synthesis of tris(aminomethyl)phosphine oxide and phosphorus-containing podands.

Table 1: Synthesis of Organophosphorus Compounds from this compound

Starting MaterialReagent(s)Product(s)Application of Product
This compoundAmmoniaTris(aminomethyl)phosphine oxideLigand, Intermediate
This compoundVarious NucleophilesPhosphorus-containing podandsComplexing agents

Detailed research has demonstrated the utility of this compound in creating novel molecular architectures. The substitution of the chlorine atoms can be controlled to achieve mono-, di-, or tri-substituted products, offering a pathway to tailor the properties of the final organophosphorus compound for specific applications in materials science, catalysis, and medicinal chemistry.

Role as a Chlorinating Agent in Organic Transformations

While the primary reactivity of this compound is centered around the substitution of its chloromethyl groups, its potential as a chlorinating agent in certain organic transformations is an area of academic interest. Although direct, widespread application as a general chlorinating agent is not extensively documented, the inherent presence of chlorine within the molecule suggests its capability to act as a chlorine source under specific reaction conditions. The reactivity of the P=O group in other phosphine (B1218219) oxides is known to facilitate chlorination reactions, such as the conversion of alcohols to alkyl chlorides in the Appel reaction, which often involves a phosphine oxide catalyst. However, specific studies detailing this compound as the primary chlorinating reagent are limited.

Application as a Research Tool for Phosphorus Chemistry and Nucleophilic Substitution Studies

The unique structure of this compound makes it an excellent model compound for fundamental research in phosphorus chemistry and the study of reaction mechanisms, particularly nucleophilic substitution.

Researchers have utilized this compound to investigate the intricacies of nucleophilic attack at the carbon atom adjacent to the phosphoryl group. Studies on the reactivity of this compound with various nucleophiles have provided valuable insights into the electronic and steric effects governing these reactions. Interestingly, some studies have reported the failure of substitution reactions with certain bulky or specialized nucleophiles, such as those intended to introduce energetic functionalities. These "negative" results are themselves informative, contributing to a deeper understanding of the reactivity and limitations of this class of compounds.

Furthermore, this compound has been employed in studies of carbon-phosphorus bond cleavage. For example, its reaction with phosphorus pentachloride has been investigated to understand the stability of the P-C bond under harsh conditions. Such fundamental studies are crucial for the rational design of new synthetic methodologies and the development of novel organophosphorus compounds with desired properties.

Table 2: Research Applications of this compound

Research AreaStudy FocusKey Findings
Nucleophilic SubstitutionReactivity with various nucleophilesElucidation of electronic and steric effects; documented instances of failed substitutions with certain nucleophiles.
Phosphorus ChemistryCarbon-Phosphorus bond cleavageInvestigation of bond stability and reaction pathways under specific conditions (e.g., with PCl5).

Q & A

Q. What are the recommended methods for synthesizing Tri(chloromethyl)phosphine oxide with high purity, and how can reaction conditions be optimized?

  • Methodological Answer : this compound can be synthesized via chlorination of the corresponding phosphine precursor. A typical approach involves reacting dichloromethylsilane derivatives with phosphorus trichloride under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation side reactions. For example, describes a two-stage synthesis:

Stage 1 : Reacting (diphenylphosphinoyl)methanol with sodium hydride in toluene at 22°C.

Stage 2 : Adding diphenyl(chloromethyl)phosphine oxide under heating to yield the product (46% efficiency) .
Optimization includes controlling solvent polarity (e.g., toluene for reduced oxygen solubility) and monitoring reaction progress via 31P NMR to detect intermediates (δp ~27.97 ppm) .

Q. Which analytical techniques are most effective for characterizing this compound, and how do they resolve structural ambiguities?

  • Methodological Answer :
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (≥98.5%) and detects impurities using Waters SYNAPT XS instrumentation .
  • 31P Nuclear Magnetic Resonance (NMR) : Identifies oxidation products (e.g., phosphine oxide at δp ~22–27 ppm) and side reactions (e.g., phosphinate species at δp ~22.05 ppm) .
  • X-ray Diffraction (XRD) : Resolves crystal structures, particularly hydrates, by analyzing P=O bond lengths (~1.5067 Å) and hydrogen-bonding networks .
  • Infrared (IR) Spectroscopy : Tracks P=O stretching vibrations (~1150–1200 cm⁻¹) to confirm oxidation states .

Q. How should this compound be stored to minimize degradation, and what factors accelerate its decomposition?

  • Methodological Answer :
  • Storage : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to slow oxidation. Avoid solvents with high oxygen solubility (e.g., acetone, DMSO) .
  • Decomposition Factors :
  • Light Exposure : Daylight accelerates oxidation; in acetone-d6, full oxidation occurs within 5 days .
  • Solvent Choice : Chloroform-d may induce nucleophilic substitution, forming chloromethyl phosphonium salts .

Advanced Research Questions

Q. How do solvent polarity and oxygen solubility influence the reactivity of this compound in catalytic applications?

  • Methodological Answer : Solvent polarity modulates oxidation rates by affecting oxygen diffusion. For instance:
  • In benzene (low polarity, oxygen solubility ~2.3 mM), <11% oxidation occurs after 5 days in the dark.
  • In acetone-d6 (high polarity, oxygen solubility ~8.7 mM), oxidation reaches 100% under light .
    Computational studies (e.g., density functional theory) can model solvent effects on transition states, as demonstrated in for redox potential correlations with phosphine oxide cone angles .

Q. What role do hydrogen-bonding interactions play in the coordination chemistry of this compound, and how can they be exploited in sensor design?

  • Methodological Answer : The P=O group acts as a hydrogen-bond acceptor, enabling coordination with proton donors (e.g., phenolic compounds). highlights:
  • Fluoride Sensing : Proton transfer mechanisms in coordination polymers enhance selectivity for F⁻ ions .
  • NMR Shielding : Hydrogen bonding alters 31P NMR chemical shifts, aiding in tracking molecular interactions .
    Experimental validation involves synthesizing coordination complexes and analyzing shifts in P=O vibrational bands (IR) or NMR spectra .

Q. How can computational methods (e.g., DFT) elucidate the electronic structure and bonding behavior of this compound in lanthanide complexes?

  • Methodological Answer : Density functional theory (DFT) calculations reveal contributions of 4f orbitals in lanthanide-phosphine oxide bonds. Key steps include:

Geometry Optimization : Using software like Gaussian to model P=O⋯Ln³⁺ interactions.

Electronic Analysis : Evaluating charge transfer via Natural Bond Orbital (NBO) analysis and electron density maps .
demonstrates this approach for studying covalent bonding in Eu³⁺ complexes, showing enhanced luminescence via ligand-to-metal energy transfer .

Contradictions and Limitations

  • Stability in Chloroform : reports 16% oxidation in chloroform-d after 5 days, but nucleophilic side reactions may skew results .
  • Purity Standards : While HPLC (≥98.5%) is recommended in , synthesis yields in (46%) highlight scalability challenges .

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